molecular formula C13H14FNO B1324213 7-(3-Fluorophenyl)-7-oxoheptanenitrile CAS No. 898767-24-3

7-(3-Fluorophenyl)-7-oxoheptanenitrile

Cat. No.: B1324213
CAS No.: 898767-24-3
M. Wt: 219.25 g/mol
InChI Key: LVNLLRKWDHVKGA-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-7-oxoheptanenitrile is an organic compound characterized by the presence of a fluorophenyl group attached to a heptanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Fluorophenyl)-7-oxoheptanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and heptanenitrile.

    Condensation Reaction: The 3-fluorobenzaldehyde undergoes a condensation reaction with heptanenitrile in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorophenyl)-7-oxoheptanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-(3-Fluorophenyl)-7-oxoheptanenitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or enhanced stability.

    Chemical Biology: The compound can be used as a probe or ligand in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 7-(3-Fluorophenyl)-7-oxoheptanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets or aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Fluorophenyl)-7-oxoheptanenitrile: Similar structure but with the fluorine atom in a different position.

    7-(3-Chlorophenyl)-7-oxoheptanenitrile: Similar structure with a chlorine atom instead of fluorine.

    7-(3-Methylphenyl)-7-oxoheptanenitrile: Similar structure with a methyl group instead of fluorine.

Uniqueness

7-(3-Fluorophenyl)-7-oxoheptanenitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.

Properties

IUPAC Name

7-(3-fluorophenyl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c14-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-15/h5-7,10H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNLLRKWDHVKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642218
Record name 7-(3-Fluorophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-24-3
Record name 7-(3-Fluorophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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